L-Pyroglutamic Acid beta-Naphthylamide L-Pyroglutamic Acid beta-Naphthylamide 5-oxo-L-proline 2-naphthylamide is an L-proline derivative that is the amide obtained by formal condensation of the carboxy group of 5-oxo-L-proline with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, a L-proline derivative and an amino acid amide.
Brand Name: Vulcanchem
CAS No.: 22155-91-5
VCID: VC21539719
InChI: InChI=1S/C15H14N2O2/c18-14-8-7-13(17-14)15(19)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,19)(H,17,18)/t13-/m0/s1
SMILES: C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol

L-Pyroglutamic Acid beta-Naphthylamide

CAS No.: 22155-91-5

Cat. No.: VC21539719

Molecular Formula: C15H14N2O2

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

L-Pyroglutamic Acid beta-Naphthylamide - 22155-91-5

CAS No. 22155-91-5
Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
IUPAC Name (2S)-N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C15H14N2O2/c18-14-8-7-13(17-14)15(19)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,19)(H,17,18)/t13-/m0/s1
Standard InChI Key BZEPQNMASTUAMY-ZDUSSCGKSA-N
Isomeric SMILES C1CC(=O)N[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2
SMILES C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2
Canonical SMILES C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2

Chemical Identity and Structure

Nomenclature and Identification

L-Pyroglutamic Acid beta-Naphthylamide is known by numerous synonyms and identifiers in scientific literature and commercial catalogs. The systematic IUPAC name is (2S)-N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide . This compound represents an amide formed by the condensation of 5-oxo-L-proline with 2-naphthylamine .

IdentifierValue
CAS Registry Number22155-91-5
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
EC Number244-809-9
MDL NumberMFCD00055911
InChIInChI=1S/C15H14N2O2/c18-14-8-7-13(17-14)15(19)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,19)(H,17,18)/t13-/m0/s1
InChIKeyBZEPQNMASTUAMY-ZDUSSCGKSA-N
SMILESC1CC(=O)N[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2

The compound is also commonly referred to by abbreviated names in laboratory settings, including:

  • PYR-BETANA

  • Pyr-βNA

  • L-Pyr-βNA

  • L-Pyrrolidonyl-β-naphthylamide

Structural Characteristics

L-Pyroglutamic Acid beta-Naphthylamide consists of two primary structural components: a 5-oxopyrrolidine-2-carboxamide group (derived from L-pyroglutamic acid) and a naphthyl group (from 2-naphthylamine) . The compound features the S configuration at the C-2 position of the pyrrolidine ring, which is essential for its biological activity . The amide bond connects these two moieties, forming a compound that can function as a substrate for specific bacterial enzymes .

The compound contains a five-membered ring structure with a lactam functionality (the 5-oxopyrrolidine portion) linked via an amide bond to a bicyclic aromatic system (the naphthalene portion) . This structural arrangement is crucial for its function as a chromogenic substrate in enzymatic assays .

Physical and Chemical Properties

Understanding the physical and chemical properties of L-Pyroglutamic Acid beta-Naphthylamide is essential for its proper handling, storage, and application in laboratory settings.

PropertyValue
Physical AppearanceWhite to Light Pink Crystals/Powder
Melting Point188-193°C
Boiling Point616.9±48.0°C (Predicted)
Density1.311±0.06 g/cm³ (Predicted)
SolubilityIn methanol: 50 mg/mL (clear, colorless solution)
pKa13.51±0.20 (Predicted)
Storage Temperature2-8°C (+4°C recommended)

Biochemical Significance

Enzymatic Interactions

L-Pyroglutamic Acid beta-Naphthylamide primarily serves as a substrate for pyroglutamate aminopeptidase (also known as pyrrolidonyl peptidase or PYRase) . This enzyme catalyzes the hydrolysis of the amide bond between the pyroglutamic acid and naphthylamine moieties, releasing 2-naphthylamine which can be detected through various methods . The compound is specifically designed to interact with this enzyme, making it valuable for detecting its presence in biological samples .

Pyroglutamic acid itself participates in the gamma-glutamyl cycle, which is essential for cellular metabolism . Recent studies have linked congenital metabolic errors with increased pyroglutamic acid excretion in urine, highlighting the importance of understanding compounds related to pyroglutamic acid metabolism .

Role as a Chromogenic Substrate

As noted in the chemical description, L-Pyroglutamic Acid beta-Naphthylamide functions as a chromogenic compound . When the enzyme pyrrolidonyl peptidase cleaves the molecule, the released 2-naphthylamine can be detected colorimetrically . This property forms the basis for its application in microbiological testing systems, where the development of color indicates enzymatic activity and helps identify specific bacterial groups .

Applications in Microbiology

Bacterial Differentiation

One of the primary applications of L-Pyroglutamic Acid beta-Naphthylamide is in the differentiation of bacterial species, particularly among streptococci . The compound is used specifically for distinguishing Group A streptococci and enterococci from other streptococci based on their pyrrolidonyl peptidase activity . This differentiation is crucial in clinical settings for proper diagnosis and treatment of streptococcal infections.

The compound enables microbiologists to perform rapid and reliable identification of these bacterial groups through a simple colorimetric assay, where the development of color indicates positive pyrrolidonyl peptidase activity . This application has become a standard part of microbiological testing protocols in clinical laboratories.

Enzymatic Activity Assessment

Beyond bacterial identification, L-Pyroglutamic Acid beta-Naphthylamide serves as a valuable tool for the colorimetric determination of pyrrolidonyl peptidase activity in various bacteria . This enzyme activity assessment provides insights into bacterial metabolism and can be used in research to understand bacterial physiology better .

The compound's structure makes it particularly suitable for this purpose, as the cleavage of the amide bond by the enzyme produces a detectable product . This property has been leveraged in developing standardized assays for pyrrolidonyl peptidase activity in microbiological research.

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